molecular formula C18H14BrNO5 B3013346 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 312636-10-5

6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3013346
CAS RN: 312636-10-5
M. Wt: 404.216
InChI Key: MRSGTJKRAJDYGL-UHFFFAOYSA-N
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Description

6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BR-DIMBOA, is a synthetic compound that belongs to the class of chromene derivatives. It has attracted the attention of researchers due to its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Fluorescent Probes for Metal Ions

  • Fluorescent Chemosenor for Cu(2+): A derivative of 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide was used as a fluorescent probe for selective detection of Cu(2+) ions in aqueous solution, demonstrating high specificity over other metal ions (Bekhradnia et al., 2016).

Synthesis Methods

  • Eco-Friendly Synthesis Approach: New methods for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, including related structures, were developed. These methods are notable for their high yields, atom economy, and room temperature conditions (Proença & Costa, 2008).

GPR35 Receptor Agonists

  • GPR35 Receptor Studies: A related compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was used as a potent and selective agonist for the GPR35 receptor, aiding in the study of orphan G protein-coupled receptors (Thimm et al., 2013).

Photosensitivity Characterizations

  • Optoelectronic Sensor Applications: The synthesis and photosensitivity characterizations of a related compound, 9-(6-bromo-4-oxo-4H-chromen-3-yl)-3,4,6,7-tetrahydro-3,3,6,6-tetramethyl-2H-xanthene-1,8-(5H,9H)-dione (BOCTTX), were studied for potential applications in optoelectronic sensors (Ibrahim et al., 2016).

Kinetics and Synthesis Studies

  • Synthesis and Kinetics of Chromene Derivatives: Research was conducted on the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, including detailed studies on its reaction kinetics and mechanisms (Asheri et al., 2016).

Cancer Therapy Applications

  • Anticancer Agent Development: Studies on the structure-activity relationship and molecular mechanisms of related chromene compounds identified their potential in mitigating drug resistance in cancer cells, suggesting their use in developing new anticancer agents (Das et al., 2009).

properties

IUPAC Name

6-bromo-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5/c1-23-12-4-5-14(16(9-12)24-2)20-17(21)13-8-10-7-11(19)3-6-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSGTJKRAJDYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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